Pentafluorophenyl sulfide
Overview
Description
Pentafluorophenyl sulfide is a chemical compound that is part of a broader class of sulfur perfluorophenyl compounds. These compounds are characterized by the presence of a pentafluorophenyl group attached to a sulfur atom. The unique electronic properties of the pentafluorophenyl group, such as its high electronegativity and ability to stabilize adjacent positive charges, make these compounds interesting for various chemical applications .
Synthesis Analysis
The synthesis of pentafluorophenyl sulfide and related compounds has been explored through various methods. One approach involves the copper-catalyzed synthesis of activated sulfonate esters from boronic acids, DABSO, and pentafluorophenol, which yields a broad range of pentafluorophenyl (PFP) esters in good yields . Another method includes the reaction of mono- and bis(pentafluorophenyl)borane with dimethyl sulfide to yield colorless crystals of the corresponding adducts . Additionally, pentafluorophenyl sulfonate esters have been synthesized using a one-pot multicomponent reaction involving aryl diazonium salts, DABSO, and pentafluorophenol . A novel pentafluorobenzenesulfonyl hypervalent iodonium ylide has also been used for the preparation of sulfur pentafluorophenyl compounds .
Molecular Structure Analysis
The molecular structure of pentafluorophenyl sulfide derivatives has been studied using various spectroscopic and computational techniques. For example, the structure and conformational properties of N-pentafluorosulfur(sulfuroxide difluoride imide) were analyzed using vibrational spectroscopy, gas electron diffraction, and quantum chemical calculations . The 19F NMR spectra of (pentafluorophenyl)sulfur fluorides have provided insights into the trigonal bipyramid structure of these compounds and the barriers to rotation about the CS bond .
Chemical Reactions Analysis
Pentafluorophenyl sulfide and its derivatives participate in a variety of chemical reactions. They have been used as protecting groups for the preparation of biaryl- and heterobiaryl sulfonate esters , and as alternatives to sulfonyl chlorides for the synthesis of sulfonamides . The reactivity of these compounds has been further demonstrated in coupling reactions such as Sonogashira, Suzuki, Chan-Evans-Lam, and decarboxylative couplings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentafluorophenyl sulfide derivatives have been compared to those of hydrocarbon sulfur analogs and other sulfur derivatives. The influence of the pentafluorophenyl group on the spectral properties, such as chemical shifts and coupling constants, has been examined to understand the bonding within these molecules . A new series of pentafluorophenylsulfur(IV) derivatives has been prepared, showcasing diverse reactivity and physical properties that differ from their hydrocarbon counterparts10.
Scientific Research Applications
Enantioselective Oxidation of Aryl Benzyl Sulfides : Pentafluorobenzyl pentafluorophenyl sulfide is used in studies exploring the enantioselective oxidation of sulfides. By modifying the oxidation agent, researchers obtained enantiopure sulfoxides, valuable chiral compounds, in good yields without chromatographic separation. This process has implications in synthetic chemistry and pharmaceuticals (Capozzi et al., 2018).
Synthesis of Sulfones and Sulfoxides : Another study demonstrates the use of iron tetrakis(pentafluorophenyl)porphyrin in catalyzing the oxidation of sulfides with hydrogen peroxide. This method yields sulfoxides and sulfones with high chemoselectivity and efficiency (Baciocchi et al., 2004).
Chemistry of Singlet Pentafluorophenylnitrene : Research on the chemistry and kinetics of singlet pentafluorophenylnitrene, generated from the photolysis of pentafluorophenyl azide, explores its reactivity and potential applications in various chemical processes (Poe et al., 1992).
Synthesis of Sulfonate Esters : The use of the pentafluorophenyl group as a sulfonic acid protecting group has been explored for the synthesis of new biaryl- and heterobiaryl sulfonate esters. This approach has applications in the development of novel compounds for various chemical reactions (Avitabile et al., 2005).
Copper-Catalyzed Synthesis of Activated Sulfonate Esters : Research has been conducted on the copper-catalyzed synthesis of pentafluorophenyl (PFP) sulfonate esters, illustrating its role in creating a broad range of PFP esters in good yields (Vedovato et al., 2018).
Optical Waveguide Devices : Pentafluorophenyl sulfide has been utilized in the synthesis of fluorinated poly(arylene ether sulfide)s for polymeric optical waveguide devices. This application highlights its significance in the field of materials science and engineering (Kim et al., 2001).
Future Directions
Perfluoroaryl reagents, including Pentafluorophenyl sulfide, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They also have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . These reagents are expected to find more applications in biological chemistry in the future .
- “Genetically encoded discovery of perfluoroaryl macrocycles that bind to albumin and exhibit extended circulation in vivo” published in Nature Communications .
- “Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation” published in Chemistry – A European Journal .
- “Structural and Electronic Effects of Pentafluorophenyl Substituents on …” published in ACS Publications .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUZMRQINDFFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146378 | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl sulfide | |
CAS RN |
1043-50-1 | |
Record name | 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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